tert-Butyl 6-chloro-4-methylnicotinate
Description
tert-Butyl 6-chloro-4-methylnicotinate is a nicotinic acid derivative featuring a tert-butyl ester group, a chlorine substituent at the 6-position, and a methyl group at the 4-position of the pyridine ring. This compound is structurally significant in medicinal and synthetic chemistry, where tert-butyl esters are often employed as protective groups due to their stability under basic conditions and ease of cleavage under acidic conditions.
Properties
IUPAC Name |
tert-butyl 6-chloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-9(12)13-6-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSQKQBIBWCNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification via Coupling Agents
Direct esterification of 6-chloro-4-methylnicotinic acid with tert-butanol represents a straightforward route. This method employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), catalyzed by 4-dimethylaminopyridine (DMAP).
Procedure :
A mixture of 6-chloro-4-methylnicotinic acid (1.0 equiv), tert-butanol (1.2 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) is stirred at room temperature for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the organic layer is washed with dilute HCl, sodium bicarbonate, and brine. The crude product is purified via flash chromatography to yield this compound.
Key Data :
Acid Chloride Method
This two-step approach involves converting 6-chloro-4-methylnicotinic acid to its acyl chloride, followed by reaction with tert-butanol.
Step 1: Synthesis of 6-Chloro-4-methylnicotinoyl Chloride
The acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) in DCM for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.
Step 2: Esterification with tert-Butanol
The acyl chloride (1.0 equiv) is dissolved in DCM and cooled to 0°C. Tert-butanol (1.5 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at room temperature for 4 hours, then washed with water and brine. The organic layer is dried over Na2SO4 and concentrated to afford the ester.
Key Data :
-
Yield : 80–90% (theoretical).
-
Reaction Time : 6 hours total.
Transesterification from Methyl Ester
While less common due to tert-butyl esters’ stability, transesterification of methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) with tert-butanol under acidic conditions offers an alternative route.
Procedure :
Methyl ester (1.0 equiv), tert-butanol (5.0 equiv), and p-toluenesulfonic acid (0.1 equiv) are refluxed in toluene for 24 hours. The reaction mixture is neutralized with NaHCO3, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
-
Yield : 50–60% (lower due to equilibrium limitations).
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Challenges : Requires excess tert-butanol and prolonged heating.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Practicality | Cost |
|---|---|---|---|---|
| Direct Esterification | 70–85% | 12–24 hours | High (one-step) | Moderate |
| Acid Chloride | 80–90% | 6 hours | Moderate (two-step) | Low |
| Transesterification | 50–60% | 24 hours | Low (inefficient) | High |
The acid chloride method provides the highest yield and efficiency, albeit requiring stringent anhydrous conditions. Direct esterification balances simplicity and yield, making it suitable for laboratory-scale synthesis. Transesterification is less favored due to thermodynamic constraints.
Optimization Strategies and Reaction Monitoring
Solvent and Catalyst Selection
Workup and Purification
-
Extraction : Ethyl acetate is preferred for its high solubility of nicotinate esters.
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Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent effectively separates the product from unreacted acid or alcohol.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 6-chloro-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-Butyl 6-chloro-4-methylnicotinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : Chlorine at the 6-position (as in the target compound) is common in analogs, but dichloro derivatives (e.g., 2,6-dichloro in CAS 1044148-88-0) exhibit increased steric and electronic effects .
- Steric Effects : The tert-butyl group in all analogs contributes to steric hindrance, slowing hydrolysis compared to methyl or ethyl esters .
Physicochemical Properties and Reactivity
- Stability : tert-Butyl esters are resistant to nucleophilic attack under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). This contrasts with methyl esters, which hydrolyze more readily under basic conditions .
- Reactivity : The 6-chloro-4-methyl substitution pattern may direct electrophilic substitution to the 2-position of the pyridine ring. Similar compounds, such as dichloronicotinates, undergo Suzuki coupling or nucleophilic aromatic substitution .
- Solubility : tert-Butyl esters generally exhibit lower water solubility compared to carboxylate salts. For example, tert-butyl alcohol (a related compound) has a water solubility of 9.5 g/100 mL, suggesting moderate hydrophilicity for the ester .
Biological Activity
tert-Butyl 6-chloro-4-methylnicotinate is a derivative of nicotinic acid, characterized by a tert-butyl group at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications.
- Molecular Formula : CHClNO
- Molecular Weight : 213.66 g/mol
- Solubility : Soluble in organic solvents
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of hydroxymethylglutaryl-CoA reductase (HMGCR), an enzyme critical in cholesterol synthesis. This inhibition suggests potential applications in managing cholesterol levels and preventing cardiovascular diseases. Furthermore, the compound shows promise in anti-inflammatory pathways, positioning it as a candidate for further pharmaceutical development.
The mechanism underlying the biological activity of this compound primarily involves:
- Inhibition of HMGCR : By inhibiting this enzyme, the compound may lower cholesterol synthesis, which is beneficial in cardiovascular health.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms require further investigation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on structural differences:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| tert-Butyl 2-chloroisonicotinate | 0.91 | Different positional isomer affecting activity |
| Methyl 6-chloro-4-methylnicotinate | 0.87 | Variation in substitution pattern on the ring |
| Methyl 5-amino-6-chloronicotinate | 0.83 | Presence of amino group alters biological activity |
This table illustrates how slight modifications in structure can significantly impact biological efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited HMGCR activity, leading to decreased cholesterol levels in cultured cells.
- Anti-inflammatory Pathways : Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
Metabolic Stability and Pharmacokinetics
The metabolic stability of compounds containing a tert-butyl group is often a concern due to susceptibility to metabolic clearance. Studies have shown that while this compound exhibits some metabolic lability, modifications to its structure could enhance its stability:
- Metabolic Pathways : The primary route of metabolism involves oxidation processes mediated by cytochrome P450 enzymes, which can lead to rapid clearance from the body.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 6-chloro-4-methylnicotinate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often prepared via acid-catalyzed esterification using tert-butanol. Optimize reaction conditions by:
- Testing catalysts (e.g., H₂SO₄, TsOH) and reaction temperatures (80–120°C).
- Monitoring reaction progress via TLC or HPLC to minimize side products like dechlorinated derivatives.
- Purifying via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm (), while the methyl group at the 4-position appears as a triplet near 2.5 ppm.
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 242.1 (calculated for C₁₁H₁₆ClNO₂) .
Q. What are the key structural analogs of this compound, and how do substituent variations impact reactivity?
- Comparative Analysis :
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., Cl atom at position 6).
- Simulate transition states for SNAr (nucleophilic aromatic substitution) using substituent effects from analogs (e.g., CF₃ vs. CH₃) to predict activation energies .
- Validate predictions with kinetic studies (e.g., reaction with piperidine in DMF at 50°C) .
Q. What experimental designs are recommended for studying the stability of this compound under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Key Observations :
| pH | Stability | Major Degradation Product |
|---|---|---|
| 2–4 | Stable (<5% loss) | None detected |
| 7–9 | Moderate (20% loss) | Hydrolyzed ester (6-chloro-4-methylnicotinic acid) |
| 10–12 | Unstable (>80% loss) | Decarboxylated derivative |
Q. What strategies are effective for resolving contradictory data in NMR spectral analysis of this compound derivatives?
- Methodology :
- Advanced NMR Techniques :
- HSQC/HMBC : Resolve overlapping signals by correlating - couplings, especially for aromatic protons.
- NOESY : Confirm spatial proximity of substituents (e.g., tert-butyl and methyl groups).
- Isotopic Labeling : Synthesize -labeled analogs to track specific carbons in complex spectra .
Q. How can researchers design experiments to investigate the compound’s role as a synthetic intermediate in medicinal chemistry?
- Methodology :
- Step 1 : Functionalize the chlorine atom via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
- Step 2 : Hydrolyze the tert-butyl ester under acidic conditions (HCl/dioxane) to generate carboxylic acid derivatives.
- Step 3 : Screen products for bioactivity (e.g., kinase inhibition) using in vitro assays, comparing IC₅₀ values against unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
